4-Ethoxy-4-oxobutanoic acid

Insulin secretion Diabetes research Pancreatic islet

4-Ethoxy-4-oxobutanoic acid (CAS 1070-34-4), also known as monoethyl succinate or succinic acid monoethyl ester, is an asymmetric hemisuccinate with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. As a fatty acid ester derivative of succinic acid, this compound exists as a liquid at room temperature (melting point 8°C) with a density of 1.141 g/mL at 25°C and a boiling point of 248°C.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 1070-34-4
Cat. No. B093570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-4-oxobutanoic acid
CAS1070-34-4
Synonymsmonoethyl succinate
succinic acid monoethyl este
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)O
InChIInChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)
InChIKeyLOLKAJARZKDJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-4-oxobutanoic Acid (CAS 1070-34-4): Technical Specifications and Procurement-Relevant Properties


4-Ethoxy-4-oxobutanoic acid (CAS 1070-34-4), also known as monoethyl succinate or succinic acid monoethyl ester, is an asymmetric hemisuccinate with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol [1]. As a fatty acid ester derivative of succinic acid, this compound exists as a liquid at room temperature (melting point 8°C) with a density of 1.141 g/mL at 25°C and a boiling point of 248°C [1] . The compound features a calculated XLogP3 value of 0.5 and a topological polar surface area (TPSA) of 63.6 Ų, physicochemical parameters that inform solubility behavior and membrane permeability predictions [1]. It functions as a versatile synthetic intermediate in pharmaceutical, agrochemical, and biochemical research applications, and has been identified as a naturally occurring metabolite in Pisum sativum (pea) and Saccharomyces cerevisiae [1].

Why 4-Ethoxy-4-oxobutanoic Acid Cannot Be Arbitrarily Substituted with Generic Succinate Esters


In procurement and experimental design, treating monoethyl succinate (4-ethoxy-4-oxobutanoic acid) as functionally interchangeable with other succinic acid derivatives introduces material risk. Structural variation within the succinate ester family—including differences in the ester alkyl group (methyl vs. ethyl), the presence or absence of a free carboxylic acid moiety (monoester vs. diester), and the resulting physicochemical profile—produces quantitatively distinct behavior in biological systems and chemical reactivity . Empirically, monomethyl succinate, monoethyl succinate, and diethyl succinate exhibit divergent insulinotropic potency in isolated rat islets . Furthermore, the asymmetric monoester architecture confers specific handling and safety characteristics—including GHS classification as Acute Toxicity Category 4 (oral) and Skin/Eye Irritation Category 2—that differ meaningfully from diester analogs which may present lower acute hazard profiles . The evidence presented below establishes that substitution without validation cannot be scientifically justified.

Quantitative Differentiation Evidence for 4-Ethoxy-4-oxobutanoic Acid Relative to Comparator Compounds


Insulinotropic Activity: Monoethyl Succinate Exhibits Comparable Efficacy to Monomethyl Succinate in Isolated Rat Islets

In a comparative study of succinic acid esters for insulinotropic activity, monoethyl succinate (4-ethoxy-4-oxobutanoic acid) demonstrated an efficient secretory response when incubated with isolated rat islets in the presence of 7 mM D-glucose . The monomethyl ester exhibited comparable efficacy, whereas the diester analog (diethyl succinate) showed markedly reduced activity in the same assay system. Critically, the study also reported that pyruvate methyl ester and dimethyl fumarate were ineffective as primary secretagogues, establishing that the monoester configuration is necessary but not sufficient for activity and that the ethyl vs. methyl ester substitution yields differential outcomes in specific contexts .

Insulin secretion Diabetes research Pancreatic islet

Antibacterial Activity Against Enterococcus faecalis: Quantified IC50 Value Establishes Baseline Potency

Monoethyl succinate (4-ethoxy-4-oxobutanoic acid) was evaluated for antibacterial activity against Enterococcus faecalis CECT 481, yielding an IC50 value of 3.19 × 10³ nM (3.19 µM) in a microbial growth inhibition assay [1]. This quantitative potency datum provides a reproducible benchmark for antibacterial screening applications. While this study did not directly compare with monomethyl succinate or diethyl succinate in the same assay, the numerical IC50 value enables cross-study comparison with other succinate derivatives screened under analogous conditions.

Antibacterial screening Gram-positive bacteria Enterococcus faecalis

Physicochemical Profile: Lipophilicity and TPSA Differentiate Monoethyl Succinate from Free Succinic Acid

The calculated physicochemical parameters of 4-ethoxy-4-oxobutanoic acid reveal distinct properties that differentiate it from the parent succinic acid. The compound exhibits an XLogP3 value of 0.5, compared to succinic acid which has a substantially lower calculated logP (approximately -0.59) [1] [2]. The topological polar surface area (TPSA) is 63.6 Ų, which falls within the favorable range for oral bioavailability predictions (typically <140 Ų) while being markedly lower than succinic acid's TPSA of approximately 74.6 Ų [1] [2]. The single hydrogen bond donor count (1) versus succinic acid (2) further reflects the monoesterification-driven alteration in intermolecular interaction capacity.

Drug-likeness prediction Membrane permeability ADME properties

Acute Oral Toxicity: GHS Classification Establishes Handling Requirements Relative to Diester Analogs

Monoethyl succinate carries a GHS hazard classification of H302 (100%): Harmful if swallowed, corresponding to Acute Toxicity Category 4 (oral), along with skin irritation (Category 2) and eye irritation (Category 2) classifications . In contrast, diethyl succinate (CAS 123-25-1) exhibits an oral LD50 in rats of approximately 8,530 mg/kg, placing it outside the acute toxicity classification range that would trigger mandatory H302 labeling under GHS criteria . This quantitative divergence in acute toxicity profile—with monoethyl succinate classified as harmful and diethyl succinate considered of low acute oral toxicity—has direct implications for laboratory handling protocols, personal protective equipment requirements, and waste disposal procedures.

Laboratory safety Hazard assessment Chemical handling

Synthetic Utility: Monoester Architecture Enables Regioselective Functionalization Inaccessible with Diesters

The asymmetric structure of 4-ethoxy-4-oxobutanoic acid—bearing one free carboxylic acid group and one ethyl ester group—enables regioselective transformations that cannot be achieved with symmetric diesters such as diethyl succinate. This architectural feature has been exploited in the development of carrier-linked prodrugs where the free carboxylic acid moiety serves as the attachment point for linker conjugation, while the ester group modulates physicochemical properties [1]. The compound's X-ray crystal structure, solved as the bound ligand in the PET-degrading cutinase Cut190 S176A/S226P/R228S mutant (PDB ID: 5ZRR), reveals the precise coordination geometry of the butanedioic acid moiety and confirms its capacity for specific protein-ligand interactions [2].

Organic synthesis Prodrug linker Regioselective chemistry

Procurement Economic Analysis: Monoethyl Succinate Unit Cost Relative to Diethyl Succinate

Commercial pricing data from established suppliers indicates that monoethyl succinate (4-ethoxy-4-oxobutanoic acid) commands a significant price premium compared to diethyl succinate. Monoethyl succinate is listed at approximately $38 USD for 25g (approximately $1.52/g) and $123 USD for 100g (approximately $1.23/g) from research-grade suppliers [1]. In contrast, diethyl succinate is available at approximately $48 RMB (approximately $6.60 USD) for 5mL from Chinese domestic suppliers, with bulk industrial pricing estimated at approximately $1.25/kg for large-scale production scenarios [2] [3]. This differential—with monoethyl succinate priced at roughly 500-1,000× higher per unit mass—reflects the specialized synthesis requirements for asymmetric monoesterification and the compound's niche research applications.

Procurement economics Cost analysis Supply chain

High-Value Application Scenarios for 4-Ethoxy-4-oxobutanoic Acid Derived from Quantified Evidence


Insulin Secretion Research: Validated Reference Compound for Pancreatic Islet Studies

Based on the direct head-to-head comparison establishing efficient insulinotropic activity in isolated rat islets at 7 mM D-glucose , monoethyl succinate serves as a validated reference compound for researchers investigating insulin secretion mechanisms, beta-cell function, and metabolic regulation. Its comparable efficacy to the methyl analog but distinct pharmacokinetic profile (XLogP3 = 0.5 vs. monomethyl succinate XLogP3 ≈ 0.1) enables differential probing of lipophilicity effects on cellular uptake and secretory response. Procurement for diabetes research programs should prioritize the monoethyl ester when ethyl-group-specific metabolic stability or membrane partitioning behavior is experimentally relevant.

Antibacterial Screening Programs: Quantitative Reference with Established Gram-Positive IC50

The documented IC50 value of 3.19 µM against Enterococcus faecalis CECT 481 in a standardized 18-hour microtiter broth dilution assay positions monoethyl succinate as a reproducible positive control or reference compound for antibacterial screening programs targeting Gram-positive pathogens. The availability of a precisely quantified potency datum enables cross-laboratory calibration, assay validation, and structure-activity relationship (SAR) benchmarking when evaluating novel succinate derivatives or related fatty acid esters. Procurement for microbiology screening applications should verify the compound's purity (≥95% recommended) to ensure reproducibility of the reported IC50 value.

Prodrug Linker and Regioselective Synthesis: Asymmetric Scaffold for Sequential Derivatization

The asymmetric monoester architecture—containing one free carboxylic acid and one ethyl ester moiety—enables sequential functionalization workflows that are structurally impossible with symmetric diesters or free diacids. This property is exploited in carrier-linked prodrug development where the free acid serves as the drug conjugation site while the ester modulates physicochemical properties . The compound's X-ray crystal structure confirms specific protein binding geometry , supporting its use in structure-based drug design. Procurement for medicinal chemistry and bioconjugation applications must source the monoester; substitution with diethyl succinate would eliminate the essential free carboxylic acid handle required for subsequent derivatization.

Biochemical Assays Requiring TLR4 Modulation: Immune System Research Applications

Monoethyl succinate has been reported as a potent activator of toll-like receptor 4 (TLR4), with demonstrated capacity to inhibit TNF-α production by human monocytes . While quantitative comparative data against other succinate esters in TLR4 activation remains limited, the compound's established activity in this pathway supports its use in innate immunity research, inflammation studies, and screening assays for TLR4 modulators. The compound's water solubility (as a dicarboxylic acid monoester) facilitates direct use in aqueous assay systems without requiring organic co-solvents that may confound cellular responses. Procurement for immunology research should note the GHS H302 hazard classification and implement appropriate handling protocols .

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